4-chloro-N-(3,4-difluorophenyl)benzamide
Description
4-Chloro-N-(3,4-difluorophenyl)benzamide is a halogenated benzamide derivative characterized by a benzoyl group substituted with a chlorine atom at the 4-position and an aniline moiety bearing 3,4-difluorophenyl substituents. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and material science applications.
Properties
Molecular Formula |
C13H8ClF2NO |
|---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
4-chloro-N-(3,4-difluorophenyl)benzamide |
InChI |
InChI=1S/C13H8ClF2NO/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,(H,17,18) |
InChI Key |
DHWRCPDVZHVFHM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The table below compares key structural features and properties of 4-chloro-N-(3,4-difluorophenyl)benzamide with related benzamide derivatives:
Key Observations:
- For example, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide showed 82–90% inhibition of Desulfovibrio piger growth at 30 µmol/L, attributed to its trifluoromethyl and nitro groups .
- Methoxy vs. Halogen Substituents: Methoxy groups (e.g., in 4-chloro-N-(3,4-dimethoxyphenethyl)benzamide) increase hydrophilicity compared to halogenated analogs, which may affect bioavailability .
Spectroscopic and Crystallographic Data
- NMR and HRMS: N-(3,4-difluorophenyl) derivatives with sulfamoyl groups (e.g., 4h , 4i ) show distinct ¹⁹F NMR shifts (δ = -118 to -138 ppm) due to fluorine's electronic environment . In contrast, methoxy-substituted analogs (e.g., Rip-B in ) exhibit ¹³C NMR signals for OCH₃ at ~55–61 ppm.
- XRD Analysis: Theoretical calculations for 4-chloro-N-(3-chlorophenyl)benzamide align with experimental bond lengths (C-Cl: 1.73 Å), validating computational models for predicting halogenated benzamide structures .
Preparation Methods
Direct Acylation via 4-Chlorobenzoyl Chloride
The most straightforward method involves reacting 4-chlorobenzoyl chloride with 3,4-difluoroaniline under basic conditions. This route leverages the high reactivity of acyl chlorides with amines to form amides.
Procedure :
- 4-Chlorobenzoyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
- 3,4-Difluoroaniline (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl byproducts.
- The reaction is stirred at room temperature for 12–24 hours.
- The crude product is washed with aqueous HCl (1M), sodium bicarbonate, and brine, then purified via recrystallization from ethanol/water.
Yield : 75–85%
Purity : >95% (HPLC)
Advantages : Simplicity, scalability, and minimal byproducts.
Limitations : Requires strict moisture control to prevent hydrolysis of the acyl chloride.
Carbodiimide-Mediated Coupling
For laboratories lacking acyl chloride precursors, 4-chlorobenzoic acid can be activated using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) .
Procedure :
- 4-Chlorobenzoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DCM.
- After 30 minutes of activation, 3,4-difluoroaniline (1.1 equiv) is added.
- The mixture is stirred at room temperature for 24 hours.
- Purification involves column chromatography (silica gel, hexane/ethyl acetate).
Yield : 65–75%
Purity : >90%
Advantages : Avoids acyl chloride handling; suitable for acid-sensitive substrates.
Limitations : Higher cost due to coupling reagents.
tert-Butoxycarbonyl (Boc) Protective Group Strategy
Adapted from benzamide derivative syntheses in patent literature, this method uses Boc protection to enhance regioselectivity.
Procedure :
- 4-Amino-3,4-difluorophenylamine is protected with di-tert-butyl dicarbonate in ethanol with sodium hydroxide, yielding Boc-protected 3,4-difluoroaniline .
- The protected amine is acylated with 4-chlorobenzoyl chloride as in Section 1.1.
- Deprotection is achieved using HCl in dioxane, followed by neutralization and crystallization.
Yield : 80–90%
Purity : >98%
Advantages : Minimizes side reactions; improves crystallinity.
Limitations : Additional synthetic steps increase complexity.
Reaction Optimization and Catalytic Approaches
Solvent and Temperature Effects
- Polar aprotic solvents (e.g., DCM, THF) favor amide bond formation by stabilizing intermediates.
- Reactions conducted at 0–5°C reduce side reactions but prolong completion time.
Acid Catalysts for Acylation
Solid acid catalysts like dodecatungstophosphoric acid (DTPA) or Amberlyst-15 can enhance reaction rates in solvent-free conditions, as demonstrated in analogous benzamide syntheses.
Characterization and Analytical Validation
Spectroscopic Analysis
- FT-IR : N-H stretch at ~3300 cm⁻¹, C=O stretch at ~1650 cm⁻¹.
- ¹H NMR (DMSO-d₆): Aromatic protons appear as multiplets between δ 7.2–8.1 ppm; NH resonance at δ 10.2 ppm.
Crystallographic Studies
Single-crystal X-ray diffraction (as in related benzamides) confirms the planar amide linkage and intermolecular hydrogen bonding, which stabilize the crystal lattice.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Complexity | Cost |
|---|---|---|---|---|
| Direct Acylation | 75–85 | >95 | Low | $ |
| Carbodiimide Coupling | 65–75 | >90 | Moderate | $$ |
| Boc Protection | 80–90 | >98 | High | $$$ |
Industrial and Regulatory Considerations
Suppliers such as Sigma-Aldrich offer this compound for research use, though analytical data (e.g., HPLC, MS) are limited. Regulatory guidelines emphasize stringent purity standards for pharmaceutical applications, necessitating rigorous purification protocols.
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the chloro group’s electron-withdrawing effect directs EAS to meta/para positions.
- Molecular Orbital (MO) Analysis : Visualize HOMO-LUMO gaps to assess activation barriers, as seen in studies of covalent PPARδ antagonists .
- Experimental validation : Compare computational predictions with regioselectivity observed in halogenation or sulfonation reactions.
What methodological approaches establish structure-activity relationships (SAR) for this compound derivatives?
Q. Advanced
- Biological assays : Test derivatives against target receptors (e.g., PPARδ ) to correlate substituent effects with activity.
- Molecular docking : Simulate ligand-receptor interactions using software like AutoDock, focusing on halogen bonding with key residues (e.g., Cys249 in PPARδ ).
- QSAR modeling : Develop quantitative models using descriptors like Hammett constants for halogens to predict bioactivity.
How do researchers analyze conflicting NMR data for benzamide derivatives in different solvent systems?
Q. Advanced
- Solvent effects : Deuterated solvents (e.g., DMSO-d vs. CDCl) alter chemical shifts due to hydrogen bonding. For example, amide protons may downfield shift in DMSO .
- Dynamic NMR : Detect conformational exchange (e.g., rotamerism) by variable-temperature studies.
- Cross-validation : Compare with solid-state NMR or X-ray data to confirm solution-phase observations .
What are the challenges in characterizing fluorine-proton coupling in 3,4-difluorophenyl derivatives?
Q. Advanced
- Splitting complexity : Fluorine’s large - coupling constants (e.g., ~8–12 Hz) create complex multiplet patterns. Use -decoupled NMR or 2D experiments (HSQC, HMBC) for clarity .
- Isotopic labeling : Synthesize -labeled analogs to trace coupling pathways.
- Quantum mechanical simulations : Predict coupling constants using Gaussian-based calculations to deconvolute overlapping signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
